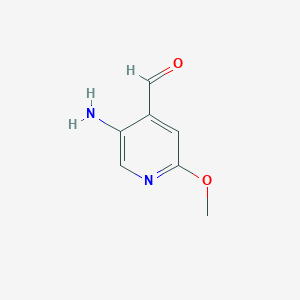![molecular formula C20H23N B13452943 [R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP) CAS No. 106293-55-4](/img/structure/B13452943.png)
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP) is a major metabolite of methadone . It is a pyrrolidine derivative and is often used as a marker in forensic and toxicological analyses to monitor methadone usage . The compound has a molecular formula of C20H23N and a molar mass of 277.41 g/mol .
Preparation Methods
The synthesis of [R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves the reaction of methadone with specific reagents under controlled conditions . One common method involves the use of liquid chromatography coupled with tandem mass spectrometry to quantify individual enantiomers of methadone and its primary metabolite . Industrial production methods are not widely documented, but the compound is typically prepared in analytical laboratories for research and forensic purposes .
Chemical Reactions Analysis
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is primarily used in forensic and toxicological analyses to monitor methadone usage . It is also used in scientific research to study the metabolism of methadone and its effects on the human body . Additionally, the compound is used as a standard in the quantitative determination of methadone and its metabolites in various biological samples .
Mechanism of Action
The mechanism of action of [R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves its interaction with specific molecular targets and pathways in the body . As a metabolite of methadone, it is involved in the metabolic pathway of methadone detoxification . The compound is excreted in the urine and can be used as a marker to monitor methadone compliance in detoxification programs .
Comparison with Similar Compounds
[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is similar to other methadone metabolites such as 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) . it is unique in its structure and specific metabolic pathway . Other similar compounds include 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidone and 2-Ethylidene-3,3-diphenyl-1,5-dimethylpyrrolidine .
Properties
CAS No. |
106293-55-4 |
|---|---|
Molecular Formula |
C20H23N |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(2E,5R)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/t16-/m1/s1 |
InChI Key |
AJRJPORIQGYFMT-FLJZTZRASA-N |
Isomeric SMILES |
C/C=C/1\C(C[C@H](N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



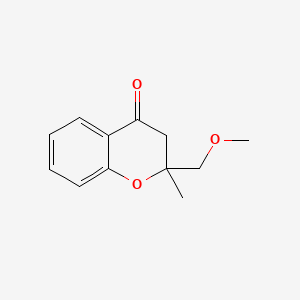
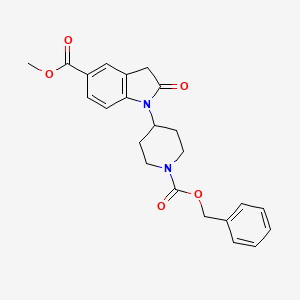

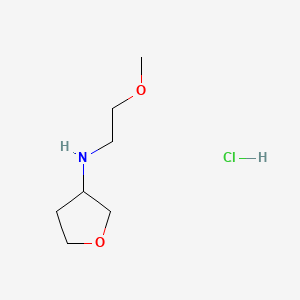
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)

![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)
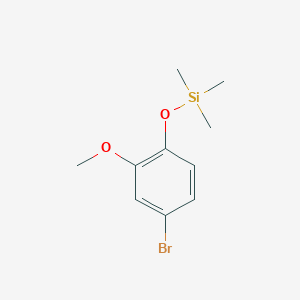

![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)

![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
